molecular formula C3H6ClNO2 B1586292 N-methoxy-N-methylcarbamoyl chloride CAS No. 30289-28-2

N-methoxy-N-methylcarbamoyl chloride

Cat. No.: B1586292
CAS No.: 30289-28-2
M. Wt: 123.54 g/mol
InChI Key: SHQJHXLWZDMQEJ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylcarbamoyl chloride is an organic compound with the molecular formula C3H6ClNO2. It is a clear, colorless to light yellow liquid with a molecular weight of 123.54 g/mol. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylcarbamoyl chloride can be synthesized through the reaction of methoxyamine with methyl chloroformate under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and maintaining a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and rigorous monitoring of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alcohols, amines, and thiols are typically employed, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various substituted carbamates and amides.

Scientific Research Applications

N-Methoxy-N-methylcarbamoyl chloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to modify biomolecules and investigate enzyme mechanisms.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: this compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methoxy-N-methylcarbamoyl chloride exerts its effects involves the formation of intermediates that react with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form substituted products.

Comparison with Similar Compounds

  • N-Methylcarbamoyl chloride

  • N-Ethylcarbamoyl chloride

  • N-Propylcarbamoyl chloride

  • N-Butylcarbamoyl chloride

Properties

IUPAC Name

N-methoxy-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c1-5(7-2)3(4)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQJHXLWZDMQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370576
Record name N-methoxy-N-methylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30289-28-2
Record name N-methoxy-N-methylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylcarbamoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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